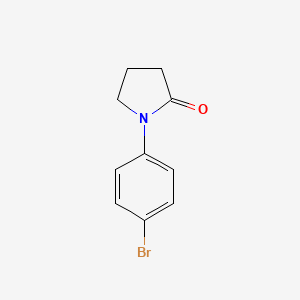

1-(4-Bromophenyl)pyrrolidin-2-one

Descripción general

Descripción

1-(4-Bromophenyl)pyrrolidin-2-one is a chemical compound with the CAS Number 7661-32-7 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 1-(4-Bromophenyl)pyrrolidin-2-one involves various methods. One approach involves the use of palladium diacetate, copper (I) iodide, and triphenylphosphine . Another method involves a cascade reaction of N-substituted piperidines .Molecular Structure Analysis

The molecular formula of 1-(4-Bromophenyl)pyrrolidin-2-one is C10H10BrNO . Its molecular weight is 240.1 . The InChI Key is YINFEFUSAQRZGG-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemical reactions involving 1-(4-Bromophenyl)pyrrolidin-2-one are complex and can involve various steps. For instance, one reaction involves the use of DMAP to facilitate a cascade reaction by activating the Cu (II) catalyst .Physical And Chemical Properties Analysis

1-(4-Bromophenyl)pyrrolidin-2-one is a solid powder . It has a boiling point of 98-101°C . The compound is stable under normal conditions .Aplicaciones Científicas De Investigación

Organic Synthesis and Medicinal Chemistry

1-(4-Bromophenyl)pyrrolidin-2-one serves as a valuable building block in organic synthesis. Its γ-lactam structure (pyrrolidin-2-one) is commonly encountered in natural products and synthetic compounds. Researchers use it to create diverse functional molecules, including pharmaceuticals. The compound’s inherent reactivity allows for versatile transformations, making it a key intermediate in drug discovery and development .

Cascade Reactions and Selective Synthesis

Researchers have explored cascade reactions involving N-substituted piperidines to selectively synthesize pyrrolidin-2-ones and 3-iodopyrroles. Mechanistically, the formation of pyrrolidin-2-ones occurs through a domino process, including in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation. Similarly, 3-iodopyrroles are believed to form via a sequence involving carbaldehyde generation, carboxylic acid formation, dehydrogenation, iodination, and aromatization. The selectivity can be tuned using specific oxidants and additives .

Iodo-Substituted Pyrroles as Intermediates

Iodo-substituted pyrroles find applications in the synthesis of drugs, dyes, pigments, and other fine chemicals. Researchers often use them as versatile intermediates due to their reactivity and functional group compatibility. The presence of a bromine atom in 1-(4-Bromophenyl)pyrrolidin-2-one provides an entry point for further functionalization, allowing access to diverse derivatives .

Materials Science and Functional Materials

The unique structural features of 1-(4-Bromophenyl)pyrrolidin-2-one may enable its incorporation into functional materials. Researchers explore its potential in designing organic semiconductors, liquid crystals, and other optoelectronic components. By modifying the substituents, they can tailor its properties for specific applications .

Photophysical Studies and Fluorescent Probes

Fluorescent compounds play a crucial role in biological imaging and sensing. Researchers have investigated the photophysical properties of pyrrolidin-2-ones, including those with bromine substitution. These compounds can serve as fluorescent probes for cellular imaging, drug delivery, and studying molecular interactions .

Chemical Biology and Target Identification

1-(4-Bromophenyl)pyrrolidin-2-one derivatives may find utility in chemical biology studies. Researchers can use them to probe biological processes, identify protein targets, and understand cellular pathways. By designing specific derivatives, they can modulate protein function and explore therapeutic applications .

Propiedades

IUPAC Name |

1-(4-bromophenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c11-8-3-5-9(6-4-8)12-7-1-2-10(12)13/h3-6H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YINFEFUSAQRZGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30997939 | |

| Record name | 1-(4-Bromophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30997939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7661-32-7 | |

| Record name | 1-(4-Bromophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30997939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-bromophenyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

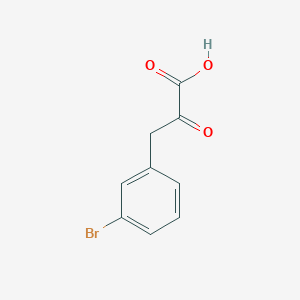

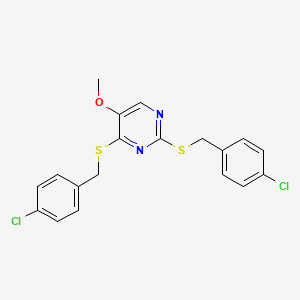

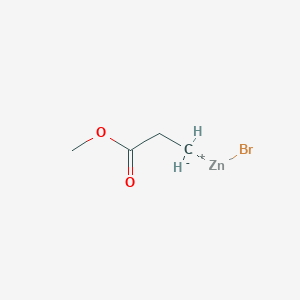

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2371201.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydropyridine-3-carboxamide](/img/structure/B2371205.png)

![N-(3,5-dimethylphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2371209.png)

![(2E)-3-(3,4-dimethoxyphenyl)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}prop-2-enamide](/img/structure/B2371210.png)

![2-(2,4-Dichlorophenyl)-6,6-dimethyl-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile](/img/structure/B2371212.png)

![N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3,4-dimethylbenzamide](/img/structure/B2371218.png)

![1-[(Z)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B2371220.png)

![5-[4-(2-Fluorophenyl)piperazino]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2371224.png)